Cas no 1416348-51-0 (1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine)
![1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine structure](https://ja.kuujia.com/scimg/cas/1416348-51-0x500.png)
1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine 化学的及び物理的性質
名前と識別子
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- 1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
- [1-(2,5-Dimethoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-hydrazine
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- インチ: 1S/C13H14N6O2/c1-20-8-3-4-11(21-2)10(5-8)19-13-9(6-17-19)12(18-14)15-7-16-13/h3-7H,14H2,1-2H3,(H,15,16,18)
- InChIKey: WBKHMVFIIPWEIG-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1N1C2C(=C(NN)N=CN=2)C=N1)OC
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 347
- トポロジー分子極性表面積: 100
- XLogP3: 1.4
1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM287582-5g |
1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine |
1416348-51-0 | 97% | 5g |
$1127 | 2021-08-18 | |
Chemenu | CM287582-1g |
1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine |
1416348-51-0 | 97% | 1g |
$666 | 2023-02-18 | |
Chemenu | CM287582-10g |
1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine |
1416348-51-0 | 97% | 10g |
$1543 | 2021-08-18 | |
Chemenu | CM287582-1g |
1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine |
1416348-51-0 | 97% | 1g |
$566 | 2021-08-18 |
1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine 関連文献
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidineに関する追加情報
Recent Advances in the Study of 1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1416348-51-0)
The compound 1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1416348-51-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its pyrazolo[3,4-d]pyrimidine core, has been investigated for its role as a kinase inhibitor, particularly in targeting pathways implicated in cancer and inflammatory diseases. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and therapeutic potential.
One of the key areas of research has been the compound's ability to selectively inhibit specific kinases, such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), which are critical regulators of cell proliferation and immune responses. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine exhibited potent inhibitory activity against CDK2 and CDK9, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for developing novel anticancer agents.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's role in modulating oxidative stress and inflammation. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported that 1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine derivatives could attenuate reactive oxygen species (ROS) production in macrophages, highlighting its potential application in treating inflammatory disorders such as rheumatoid arthritis and neurodegenerative diseases. The hydrazinyl moiety was identified as a critical pharmacophore for this activity.
Structural modifications of the compound have also been a focus of recent research. A team at the University of Cambridge (2024) synthesized a series of analogs with varying substituents on the dimethoxyphenyl ring to enhance bioavailability and target specificity. Their findings, published in ACS Chemical Biology, revealed that electron-withdrawing groups at the para-position of the phenyl ring significantly improved metabolic stability without compromising kinase inhibitory activity. These insights are invaluable for future drug design efforts.
Despite these promising developments, challenges remain in translating these findings into clinical applications. Issues such as off-target effects, pharmacokinetic properties, and formulation stability need to be addressed. However, the growing body of research on 1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine underscores its potential as a versatile scaffold for developing next-generation therapeutics. Future studies are expected to focus on in vivo efficacy, toxicity profiling, and combinatorial therapies to maximize its therapeutic impact.
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